molecular formula C17H19ClN2O5S2 B12135608 5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12135608
M. Wt: 430.9 g/mol
InChI Key: IPIQRDFSBBIIRR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2-chlorobenzyl group, sulfone (5,5-dioxido) substituents, and a pentanoic acid chain linked via an imino bond. Its molecular formula is C₁₉H₁₈ClN₃O₅S₂, with a calculated molecular weight of 468.0 g/mol.

Properties

Molecular Formula

C17H19ClN2O5S2

Molecular Weight

430.9 g/mol

IUPAC Name

5-[[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H19ClN2O5S2/c18-12-5-2-1-4-11(12)8-20-13-9-27(24,25)10-14(13)26-17(20)19-15(21)6-3-7-16(22)23/h1-2,4-5,13-14H,3,6-10H2,(H,22,23)

InChI Key

IPIQRDFSBBIIRR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2CC3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the literature () to highlight structural and synthetic differences.

Key Observations:

Core Heterocycle Differences: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core differs from the thiazolo[3,2-a]pyrimidine (11a, 11b) and pyrimidoquinazoline (12) systems in the analogs. The sulfone groups in the target enhance electrophilicity and solubility compared to the ketones in 11a/b .

Substituent Impact: The 2-chlorobenzyl group in the target may confer distinct steric and electronic properties compared to the trimethylbenzylidene (11a) or cyanobenzylidene (11b). Chlorine’s electronegativity could influence binding interactions in biological systems.

Synthetic Routes: Compounds 11a/b were synthesized via Knoevenagel condensation using chloroacetic acid and aromatic aldehydes, while the target likely requires a more complex pathway due to its fused sulfone and tetrahydrothienothiazole systems . Compound 12 involved cyclocondensation of thiouracil and anthranilic acid, contrasting with the target’s imino-linked pentanoic acid chain .

cyano groups in kinase targeting).

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s activity are available in the evidence. However, analogs like 11a/b/12 with cyano groups and fused heterocycles are often explored as kinase inhibitors or antimicrobial agents .
  • Evidence Gaps : The provided materials lack pharmacokinetic or toxicity data for the target or analogs, limiting a comprehensive comparison.

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